molecular formula C7H12ClNO4S B13175500 3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide

3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide

Cat. No.: B13175500
M. Wt: 241.69 g/mol
InChI Key: YQLMVZYVWCYMNP-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is a chemical compound with a unique structure that includes a chloro group, a hydroxy group, and a dioxo-thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves the reaction of a suitable chloro-propanamide precursor with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the thiolan ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The dioxo-thiolan ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
  • 3-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-hydroxybenzamide

Uniqueness

3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is unique due to the presence of both a chloro group and a hydroxy group on the thiolan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

3-chloro-N-(4-hydroxy-1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C7H12ClNO4S/c8-2-1-7(11)9-5-3-14(12,13)4-6(5)10/h5-6,10H,1-4H2,(H,9,11)

InChI Key

YQLMVZYVWCYMNP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC(=O)CCCl

Origin of Product

United States

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